molecular formula C22H27N7O3 B608577 Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester CAS No. 1116570-97-8

Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester

Cat. No.: B608577
CAS No.: 1116570-97-8
M. Wt: 437.5
InChI Key: MVPARBNSRQJBEM-HNNXBMFYSA-N
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Description

Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a piperazine ring, and a phenyl dimethylcarbamate moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Phenyl Dimethylcarbamate Moiety: This step involves the reaction of the intermediate compound with phenyl dimethylcarbamate under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Hydroxylated Derivatives: Formed through oxidation.

    Dihydropyrimidine Derivatives: Formed through reduction.

    Substituted Phenyl and Piperazine Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in nucleotide synthesis.

    Receptor Binding Studies: Its structure allows it to bind to specific receptors, making it useful in pharmacological research.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents due to its ability to bind to specific biological targets.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these targets.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate: The enantiomer of the compound with different stereochemistry.

    3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl methylcarbamate: A similar compound with a different carbamate group.

Uniqueness

The uniqueness of Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester lies in its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1116570-97-8

Molecular Formula

C22H27N7O3

Molecular Weight

437.5

IUPAC Name

[3-[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carbonyl]amino]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C22H27N7O3/c1-14-11-23-19-18(14)20(25-13-24-19)28-8-9-29(15(2)12-28)21(30)26-16-6-5-7-17(10-16)32-22(31)27(3)4/h5-7,10-11,13,15H,8-9,12H2,1-4H3,(H,26,30)(H,23,24,25)/t15-/m0/s1

InChI Key

MVPARBNSRQJBEM-HNNXBMFYSA-N

SMILES

CC1CN(CCN1C(=O)NC2=CC(=CC=C2)OC(=O)N(C)C)C3=NC=NC4=C3C(=CN4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LIMK-IN-14;  LIMK IN 14;  LIMKIN14;  LIMK inhibitor 14;  LIMK inhibitor-14; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester
Reactant of Route 2
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Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester
Reactant of Route 3
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Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester
Reactant of Route 4
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Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester
Reactant of Route 5
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Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester
Reactant of Route 6
Reactant of Route 6
Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester

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